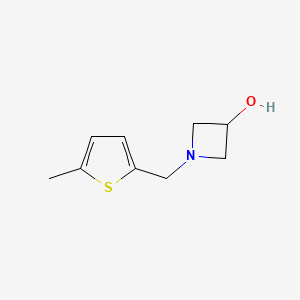
(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid, more commonly known as E4HOPA, is a novel piperidine-derived acyl-CoA synthetase inhibitor that has recently been studied for its potential applications in the fields of biochemistry, physiology, and medical research. E4HOPA is a small molecule that can be synthesized in a simple and cost-effective manner, and has been found to interact with a variety of proteins, enzymes, and other molecules in the body. In
Scientific Research Applications
E4HOPA has been studied for its potential applications in biochemistry, physiology, and medical research. The molecule has been found to interact with a variety of proteins, enzymes, and other molecules in the body, and has been shown to have a variety of effects on biochemical pathways. In particular, E4HOPA has been found to inhibit the activity of acyl-CoA synthetase, an enzyme that plays an important role in fatty acid metabolism. This inhibition has been found to have a number of effects on biochemical pathways, and has been studied for its potential applications in the treatment of metabolic diseases such as obesity, diabetes, and fatty liver disease.
Mechanism of Action
E4HOPA has been found to interact with a variety of proteins, enzymes, and other molecules in the body. In particular, the molecule has been found to interact with acyl-CoA synthetase, an enzyme that plays an important role in fatty acid metabolism. The interaction of E4HOPA with acyl-CoA synthetase results in the inhibition of the enzyme’s activity, which in turn has a number of effects on biochemical pathways. Specifically, the inhibition of acyl-CoA synthetase activity results in the inhibition of fatty acid synthesis, leading to a decrease in the levels of fatty acids in the body. This decrease in fatty acids can then lead to a number of physiological effects, such as a decrease in body fat, an increase in energy expenditure, and an increase in glucose uptake.
Biochemical and Physiological Effects
E4HOPA has been found to have a number of biochemical and physiological effects. The inhibition of acyl-CoA synthetase activity by E4HOPA results in the inhibition of fatty acid synthesis, leading to a decrease in the levels of fatty acids in the body. This decrease in fatty acids can then lead to a number of physiological effects, such as a decrease in body fat, an increase in energy expenditure, and an increase in glucose uptake. In addition, E4HOPA has been found to have anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using E4HOPA in laboratory experiments include its low cost and simple synthesis method, as well as its ability to interact with a variety of proteins, enzymes, and other molecules in the body. In addition, the molecule has been found to have a variety of effects on biochemical pathways, making it a useful tool for studying the effects of fatty acid metabolism on physiological processes. However, there are some limitations to using E4HOPA in laboratory experiments. The molecule has not been extensively studied, and its effects on the body are not fully understood. In addition, the molecule is not approved for clinical use, and its safety and efficacy in humans have not been established.
Future Directions
Despite its potential applications, the effects of E4HOPA on the body are not fully understood. Therefore, further research is needed to better understand the biochemical and physiological effects of the molecule. In addition, further research is needed to determine the safety and efficacy of E4HOPA in humans. Finally, it is important to explore the potential applications of E4HOPA in the treatment of metabolic diseases such as obesity, diabetes, and fatty liver disease, as well as its potential use in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
properties
IUPAC Name |
(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-8-7-12(6-5-9(8)13)10(14)3-4-11(15)16/h3-4,8-9,13H,2,5-7H2,1H3,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAPQOCEECIOBZ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN(CCC1O)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)


![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)
